

Understanding the chemical structure and properties of P-3FAX-Neu5Ac.

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to **P-3FAX-Neu5Ac**: Chemical Structure, Properties, and Biological Activity

Introduction

P-3FAX-Neu5Ac, a peracetylated 3-fluoro-axial-N-acetylneuraminic acid, is a pivotal research tool in the field of glycobiology. It functions as a cell-permeable prodrug that, upon intracellular processing, acts as a potent and global inhibitor of sialyltransferases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **P-3FAX-Neu5Ac**, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental insights, and visual representations of its mechanism of action and experimental applications.

Chemical Structure and Properties

P-3FAX-Neu5Ac is a synthetic analog of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid.[3] Its structure is characterized by the presence of a fluorine atom at the axial position of the C-3 carbon and peracetylation, which enhances its cell permeability.[3][4]

Chemical Identity:

IUPAC Name: methyl 5-acetamido-2,4-diacetyloxy-3-fluoro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate[5]



- Synonyms: 3Fax-Peracetyl Neu5Ac, (1S,2R)-1-((3S,4R,5R,6S)-3-acetamido-4,6-diacetoxy-5-fluoro-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate,
 2,4,7,8,9-Penta-O-acetyl-N-acetyl-3-fluoro-b-D-neuraminic acid methyl ester[5][6]
- CAS Number: 117405-58-0[7]

Physicochemical Properties:

The key physicochemical properties of **P-3FAX-Neu5Ac** are summarized in the table below, providing essential information for its handling and use in experimental settings.

Property	Value	Reference
Molecular Formula	C22H30FNO14	[5][7]
Molecular Weight	551.47 g/mol	[5][7][8]
Appearance	White solid	[6]
Purity	≥97% (HPLC)	[7][8]
Solubility	Soluble to 100 mM in DMSO and 50 mM in ethanol.	[7]
Storage	Store at -20°C. Stock solutions are stable for up to 3 months at -70°C.	[6][7]
XLogP3	-0.8	[5]

Biological Activity and Mechanism of Action

P-3FAX-Neu5Ac is a metabolic inhibitor of sialylation.[3] Its peracetylated form allows it to readily cross cell membranes.[2] Once inside the cell, intracellular esterases remove the acetyl groups, converting it to 3FAX-Neu5Ac.[2] This active form is then processed through the sialic acid salvage pathway, ultimately being converted to CMP-3FAX-Neu5Ac by CMP-sialic acid synthetase.[2] CMP-3FAX-Neu5Ac then acts as a competitive inhibitor of all sialyltransferases, preventing the transfer of endogenous sialic acid to nascent glycans.[1][2] This leads to a global reduction in cell surface sialylation.[1]

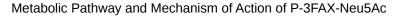


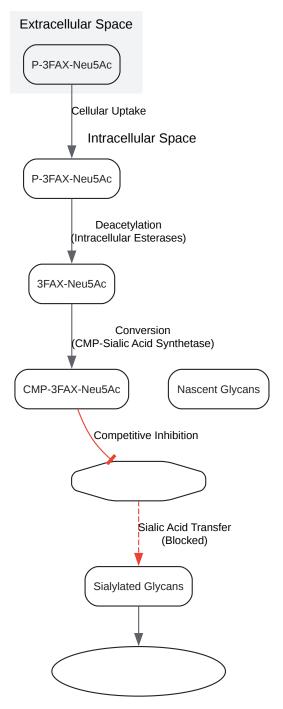




The following diagram illustrates the metabolic activation and inhibitory pathway of **P-3FAX-Neu5Ac**.









General In Vitro Experimental Workflow for P-3FAX-Neu5Ac

Experiment Setup 1. Cell Culture (e.g., B16F10 melanoma cells) 2. Treatment with P-3FAX-Neu5Ac (Varying concentrations and incubation times) Analysis 3. Cell Harvesting 4. Staining with Biotinylated Lectins (e.g., MALII for α 2,3-sialic acids, SNA for α 2,6-sialic acids) 5. Flow Cytometry Analysis Results 6. Data Analysis

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(Quantification of sialylation levels)



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- To cite this document: BenchChem. [Understanding the chemical structure and properties of P-3FAX-Neu5Ac.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560327#understanding-the-chemical-structure-and-properties-of-p-3fax-neu5ac]

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